molecular formula C29H32N4O2S B12053924 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 477313-65-8

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B12053924
CAS No.: 477313-65-8
M. Wt: 500.7 g/mol
InChI Key: XKUKKRRYMNYANB-UHFFFAOYSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a research chemical recognized for its potent and selective antagonism of Transient Receptor Potential Canonical 5 (TRPC5) channels. TRPC5 channels are calcium-permeable non-selective cation channels that are increasingly implicated in a variety of pathophysiological processes. Its primary research value lies in its utility as a pharmacological tool to probe the complex roles of TRPC5 in cellular signaling. Current research employing this compound focuses on investigating the contribution of TRPC5 channels to neurological conditions, as their activity is linked to mechanisms underlying anxiety, depression, and epilepsy. Furthermore, due to the expression of TRPC5 in the cardiovascular system, this inhibitor is used to study its effects on vascular tone and blood pressure regulation, with studies suggesting that TRPC5 inhibition can induce vasodilation. The compound's mechanism of action involves direct interaction with the channel to block calcium influx, thereby allowing researchers to dissect calcium-dependent signaling pathways in disease models. This makes it a critical compound for advancing the understanding of TRPC5 biology and for validating TRPC5 as a therapeutic target for a range of disorders.

Properties

CAS No.

477313-65-8

Molecular Formula

C29H32N4O2S

Molecular Weight

500.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C29H32N4O2S/c1-19-7-16-25(20(2)17-19)30-26(34)18-36-28-32-31-27(21-8-10-22(11-9-21)29(3,4)5)33(28)23-12-14-24(35-6)15-13-23/h7-17H,18H2,1-6H3,(H,30,34)

InChI Key

XKUKKRRYMNYANB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Triazole Ring Formation

The 1,2,4-triazole core is synthesized via cyclocondensation of hydrazine derivatives with carbonyl compounds. A representative method involves:

Step 1: Synthesis of 4-(4-Methoxyphenyl)-5-(4-tert-Butylphenyl)-4H-1,2,4-Triazole-3-Thiol

  • Reactants :

    • 4-Methoxybenzohydrazide (1.0 equiv)

    • 4-tert-Butylbenzoyl chloride (1.1 equiv)

    • Carbon disulfide (CS₂, excess)

  • Conditions :

    • Reflux in ethanol (EtOH) at 80°C for 6–8 hours under nitrogen atmosphere.

    • Addition of potassium hydroxide (KOH) to facilitate cyclization.

  • Product Isolation :

    • Acidification with HCl to precipitate the triazole-thiol intermediate.

    • Yield: 68–75%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide on the acyl chloride, followed by CS₂ incorporation and cyclization to form the triazole-thiol.

Sulfanyl Group Functionalization

The sulfanyl (-S-) linker is introduced through nucleophilic substitution or thiol-ene chemistry:

Step 2: Synthesis of 2-Chloro-N-(2,4-Dimethylphenyl)Acetamide

  • Reactants :

    • 2,4-Dimethylaniline (1.0 equiv)

    • Chloroacetyl chloride (1.2 equiv)

  • Conditions :

    • Stirred in dichloromethane (DCM) at 0–5°C.

    • Triethylamine (TEA) as a base to scavenge HCl.

  • Product Isolation :

    • Wash with NaHCO₃ solution and dry over MgSO₄.

    • Yield: 85–90%.

Step 3: Coupling of Triazole-Thiol with Chloroacetamide

  • Reactants :

    • Triazole-thiol (1.0 equiv)

    • 2-Chloro-N-(2,4-dimethylphenyl)acetamide (1.1 equiv)

  • Conditions :

    • NaOH (2M) in ethanol, reflux for 4–6 hours.

    • Monitoring via TLC (ethyl acetate/hexane, 1:5).

  • Product Isolation :

    • Acidification to pH 3–4 with HCl.

    • Recrystallization from ethanol/water.

    • Yield: 70–78%.

Optimization Strategies

  • Catalyst Use : CuI and Et₃N enhance reaction rates in triazole-thiol coupling.

  • Solvent Selection : Ethanol balances solubility and reactivity; DMF accelerates thiol displacement but complicates purification.

  • Temperature Control : Reflux (80°C) ensures complete cyclization, while lower temperatures (0–5°C) prevent acetamide hydrolysis.

Reaction Mechanisms and Key Intermediates

Triazole Cyclization

The cyclocondensation mechanism involves:

  • Hydrazide Acylation : Formation of an acylhydrazide intermediate.

  • CS₂ Incorporation : Thiolation via nucleophilic attack.

  • Ring Closure : Base-mediated cyclization to form the triazole-thiol.

R-C(=O)-NH-NH2+CS2KOHR-C(=S)-NH-NH2ΔTriazole-Thiol\text{R-C(=O)-NH-NH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{R-C(=S)-NH-NH}_2 \xrightarrow{\Delta} \text{Triazole-Thiol}

Thiol-Acetamide Coupling

The SN₂ displacement of chloride by triazole-thiolate:

Triazole-S⁻+Cl-CH₂-C(=O)-NHRTriazole-S-CH₂-C(=O)-NHR+Cl⁻\text{Triazole-S⁻} + \text{Cl-CH₂-C(=O)-NHR} \rightarrow \text{Triazole-S-CH₂-C(=O)-NHR} + \text{Cl⁻}

NaI in acetone enhances chloride leaving group ability.

Analytical and Purification Techniques

Characterization Data

  • ¹H-NMR (DMSO-d₆, 500 MHz):

    • δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃), 1.32 (s, 9H, C(CH₃)₃).

  • IR (KBr) : 1689 cm⁻¹ (C=O), 1241 cm⁻¹ (C-O-C), 1030 cm⁻¹ (S-O).

Purification Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4).

  • Recrystallization : Ethanol/water (3:1) yields >99% purity.

Industrial-Scale Considerations

  • Cost Efficiency : Use of piperazine anhydrous and recycled solvents reduces production costs.

  • Safety Protocols : Handling chlorinated intermediates under inert atmosphere to prevent decomposition.

  • Yield Optimization : Pilot studies report 80% overall yield at kilogram scale.

Comparative Analysis of Methods

Parameter Laboratory-Scale Industrial-Scale
Reaction Time 12–18 hours6–8 hours
Yield 65–75%78–82%
Purity 95–98%>99%
Catalyst CuI/Et₃NHeterogeneous Cu-Zeolite

Challenges and Solutions

  • Byproduct Formation :

    • Issue: Residual chloroacetamide due to incomplete coupling.

    • Solution: Excess triazole-thiol (1.2 equiv) and extended reflux.

  • Low Solubility :

    • Issue: Precipitation during triazole-thiol synthesis.

    • Solution: Use of DMF/THF co-solvents .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that triazole derivatives exhibit promising antimicrobial properties. Specifically, studies have shown that compounds with triazole rings can effectively inhibit the growth of various bacteria and fungi. For instance, modifications to the triazole structure have been linked to enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group in this compound may contribute to its efficacy by facilitating interactions with microbial enzymes.

1.2 Anticancer Properties
Triazole derivatives are also being investigated for their potential anticancer effects. The compound has shown promise in inhibiting tumor cell proliferation in vitro. Case studies indicate that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival . Further research is needed to fully understand the mechanisms at play and to evaluate the compound's effectiveness in vivo.

1.3 Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been documented in several studies. The compound's structure suggests potential inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

2.1 Fungicides
Due to their ability to disrupt fungal cell membranes, triazoles are widely used as fungicides in agriculture. The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide may serve as a potential candidate for developing new fungicides that can combat crop diseases caused by fungal pathogens . Its efficacy against specific fungal strains would need to be assessed through field trials.

2.2 Plant Growth Regulators
There is emerging interest in using triazole compounds as plant growth regulators. They can influence plant metabolism and growth patterns by affecting hormone levels within plants. This application could enhance crop yields and improve resistance to environmental stresses .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide:

Application Description References
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer PropertiesInduces apoptosis in cancer cells; inhibits tumor proliferation
Anti-inflammatory EffectsPotential inhibition of pro-inflammatory cytokines
Fungicidal ActivityPotential use as a fungicide against crop diseases
Plant Growth RegulationMay enhance crop yields and resistance to environmental stresses

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Below is a detailed comparison with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives

Compound Name / CID Substituents (Positions 4, 5 of Triazole) Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Reported Bioactivity/Application
Target Compound (CID 2060103) 4-(4-Methoxyphenyl), 5-(4-tert-butylphenyl) N-(2,4-dimethylphenyl) C₂₉H₃₁ClN₄O₃S 551.19 (as [M+H]+) N/A (Predicted anti-inflammatory potential)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Same as target compound N-(2-ethyl-6-methylphenyl) C₃₁H₃₆N₄O₂S 564.72 N/A (Structural analog for SAR studies)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide 4-(4-Methylphenyl), 5-(4-chlorophenyl) N-(1H-indazol-6-yl) C₂₄H₂₀ClN₇OS 490.01 Anticancer screening (in vitro models)
N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(4-pyridinyl) N-(2-tert-butylphenyl) C₂₃H₂₈N₆OS 444.57 Kinase inhibition studies
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide 4-Amino, 5-(4-tert-butylphenyl) N-(3,5-dichlorophenyl) C₂₀H₂₁Cl₂N₅OS 466.38 Antimicrobial activity (Gram-positive pathogens)

Key Observations:

Substituent Effects on Bioactivity: The 4-tert-butylphenyl and 4-methoxyphenyl groups in the target compound enhance steric bulk and electron-donating capacity, which may improve receptor binding compared to analogs with smaller substituents (e.g., methyl or chloro groups) . antimicrobial targets).

N-(1H-indazol-6-yl) () introduces a bicyclic aromatic system, likely contributing to π-π stacking interactions in anticancer targets.

Structural Validation and Modeling :

  • Crystallographic data for related compounds (e.g., ) confirm the planar geometry of the triazole ring and the influence of substituents on packing efficiency.
  • Molecular networking and Tanimoto coefficient analyses () suggest that analogs with >70% structural similarity (e.g., tert-butylphenyl variants) share overlapping bioactivity profiles, supporting structure-activity relationship (SAR) studies.

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that exhibits significant biological activity. This article reviews its synthesis, biological properties, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound features a triazole ring, a sulfanyl group, and various aromatic substituents. The molecular formula is C31H36N4O2SC_{31}H_{36}N_{4}O_{2}S, with a molecular weight of approximately 528.7 g/mol. Its structure allows for interactions with biological targets, potentially influencing various biochemical pathways.

Antimicrobial Properties

Studies have shown that triazole derivatives, including this compound, possess notable antibacterial activity. For instance:

  • Mechanism of Action : The triazole ring can inhibit the synthesis of ergosterol in fungal cells, which is crucial for maintaining cell membrane integrity. This action can lead to cell death or growth inhibition.
  • Tested Pathogens : In vitro tests have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds similar to 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide have shown activity against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound's triazole structure is also associated with antifungal properties:

  • Efficacy Against Fungi : Research indicates that similar triazole compounds effectively inhibit the growth of fungi like Candida albicans, suggesting potential use in treating fungal infections .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated several triazole derivatives for their ability to inhibit biofilm formation by pathogenic bacteria. The results indicated that compounds with similar structures to 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide exhibited strong activity against biofilms formed by both Gram-positive and Gram-negative bacteria .
  • Toxicity Assessment : Another study focused on the toxicity of triazole derivatives in eukaryotic cell lines. While some derivatives showed toxicity at higher concentrations, others maintained low toxicity levels while exhibiting significant antimicrobial activity .

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of the Sulfanyl Group : Thiol reagents are used under basic conditions to incorporate the sulfanyl group into the triazole framework.
  • Attachment of Aromatic Substituents : Various coupling reactions (e.g., Suzuki or Heck coupling) are employed to introduce aromatic groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing the target compound, and how can reaction efficiency be quantitatively evaluated?

  • Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-triazole core. A common approach includes:

Condensation : Reacting substituted phenylhydrazines with thiourea derivatives to form the triazole ring .

Sulfanyl Acetamide Coupling : Introducing the sulfanyl-acetamide moiety via nucleophilic substitution, using reagents like chloroacetyl chloride and thiol-containing intermediates .

Purification : Recrystallization or column chromatography to isolate the product.

  • Efficiency Metrics :

  • Yield : Optimize by varying solvents (e.g., DMF or ethanol) and temperatures (80–120°C).
  • Purity : Assess via HPLC (≥95% purity) and melting point analysis (compare to literature values) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Key Techniques :

  • X-ray Crystallography : Resolve the 3D structure, confirming substituent positions and bond angles (e.g., triazole ring planarity and sulfanyl group orientation) .
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., tert-butyl group at δ ~1.3 ppm, methoxy at δ ~3.8 ppm) .
  • 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Assay Design :

  • Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for triazole derivatives) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Antimicrobial Activity : Agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can quantum chemical calculations guide the optimization of its synthetic pathway?

  • Computational Workflow :

Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., B3LYP/6-31G* level) .

Solvent Effects : Simulate solvation energies (e.g., COSMO-RS) to select optimal solvents for intermediate stability.

Catalyst Screening : Calculate binding energies of catalysts (e.g., Pd/Cu complexes) to improve coupling efficiency.

  • Validation : Compare computed activation energies (ΔG‡) with experimental yields to refine models .

Q. How should researchers resolve contradictions in observed biological activity across different studies?

  • Root Cause Analysis :

  • Structural Variants : Compare substituent effects (e.g., tert-butyl vs. methoxy groups) using SAR studies .
  • Assay Conditions : Standardize protocols (e.g., pH, serum concentration) to minimize variability .
  • Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line passage number) .
    • Validation : Replicate studies under controlled conditions with triplicate measurements.

Q. What statistical experimental design approaches minimize variables in process optimization?

  • Design Methods :

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize yield/purity via central composite design (CCD), generating quadratic models for parameter interactions.
    • Case Study : For a similar triazole derivative, RSM reduced reaction steps from 8 to 5 while improving yield by 22% .

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